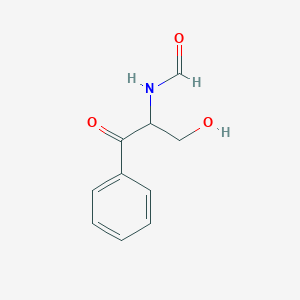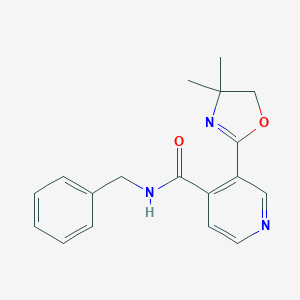
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate, also known as CR-8, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a crucial role in protein degradation and cell cycle regulation. In Alzheimer's disease, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate.
実験室実験の利点と制限
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high stability, solubility, and purity. It can be easily synthesized in large quantities and purified using various techniques. However, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate also has some limitations, such as its high cost and the lack of a standardized protocol for its synthesis and purification.
将来の方向性
There are several future directions for the research on Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate. One potential direction is the development of new synthetic methods for Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate that are more efficient and cost-effective. Another direction is the exploration of new applications for Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate in fields such as energy storage, sensing, and imaging. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate, as well as its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate and its applications in different fields.
合成法
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate can be synthesized using a multistep procedure that involves the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 5-isopropyl-2,3-dimethylcyclohexylamine in the presence of a coupling reagent. The resulting intermediate is then subjected to a series of reactions to yield the final product, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate. The purity and yield of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields such as organic electronics, catalysis, and medicinal chemistry. In organic electronics, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In catalysis, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been employed as a ligand for the synthesis of transition metal complexes that exhibit high catalytic activity in various reactions. In medicinal chemistry, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease.
特性
分子式 |
C31H49NO4 |
|---|---|
分子量 |
499.7 g/mol |
IUPAC名 |
bis[(1S,2R,5S)-2,3-dimethyl-5-propan-2-ylcyclohexyl] 2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H49NO4/c1-16(2)24-11-18(5)20(7)28(13-24)35-30(33)26-15-27(23(10)32-22(26)9)31(34)36-29-14-25(17(3)4)12-19(6)21(29)8/h15-21,24-25,28-29H,11-14H2,1-10H3/t18?,19?,20-,21-,24+,25+,28+,29+/m1/s1 |
InChIキー |
LPZFLVVVDYMPTQ-YHRVMEINSA-N |
異性体SMILES |
C[C@H]1[C@H](C[C@H](CC1C)C(C)C)OC(=O)C2=CC(=C(N=C2C)C)C(=O)O[C@H]3C[C@H](CC([C@H]3C)C)C(C)C |
SMILES |
CC1CC(CC(C1C)OC(=O)C2=CC(=C(N=C2C)C)C(=O)OC3CC(CC(C3C)C)C(C)C)C(C)C |
正規SMILES |
CC1CC(CC(C1C)OC(=O)C2=CC(=C(N=C2C)C)C(=O)OC3CC(CC(C3C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




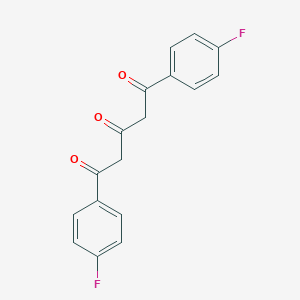
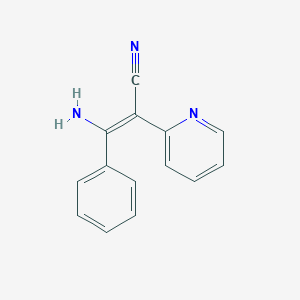
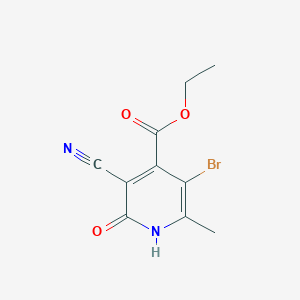
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
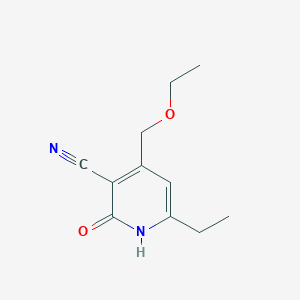
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
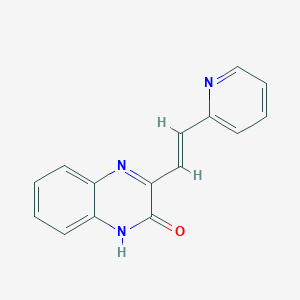
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
